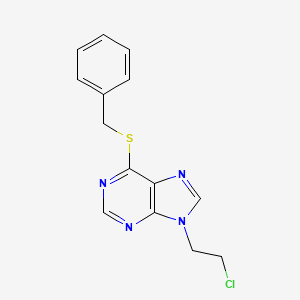

9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

299-13-8 |

|---|---|

Molecular Formula |

C14H13ClN4S |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

6-benzylsulfanyl-9-(2-chloroethyl)purine |

InChI |

InChI=1S/C14H13ClN4S/c15-6-7-19-10-18-12-13(19)16-9-17-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |

InChI Key |

HCWAMVQMVMQQNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.

Attachment of the 2-Chloroethyl Group: The final step involves the alkylation of the purine core with 2-chloroethyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl side chain undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of the purine ring and the leaving group ability of chloride.

Reagents/Conditions :

-

Amines : Reactions with primary/secondary amines (e.g., benzylamine, dimethylamine) in polar aprotic solvents (DMF, DMSO) at 60–80°C yield aminoethyl derivatives .

-

Thiols : Thiol nucleophiles (e.g., benzylthiol) displace chloride under basic conditions (K₂CO₃) in ethanol.

Example Reaction :

Key Findings :

-

Substitution efficiency depends on steric hindrance and nucleophile strength .

-

Microwave irradiation (100–120°C, 1–2 hrs) accelerates reactions, improving yields to >80% .

Oxidation of the Benzylthio Group

The benzylthio moiety is susceptible to oxidation, forming sulfoxides or sulfones.

Reagents/Conditions :

-

Hydrogen Peroxide (H₂O₂) : Mild oxidation in acetic acid at 25°C yields sulfoxide.

-

m-Chloroperbenzoic Acid (mCPBA) : Stronger oxidation in dichloromethane at 0°C produces sulfone.

Example Reaction :

Key Findings :

-

Sulfoxide derivatives exhibit altered solubility and bioactivity compared to parent compounds.

-

Over-oxidation to sulfones is irreversible and reduces nucleophilic reactivity at sulfur.

Electrophilic Substitution on the Purine Ring

The purine core participates in electrophilic substitutions at positions 2 and 8, facilitated by electron-donating groups.

Reagents/Conditions :

-

Halogenation : N-Chlorosuccinimide (NCS) or bromine in acetic acid introduces halogens at C-2 or C-8 .

-

Nitration : Nitric acid/sulfuric acid mixtures yield nitro derivatives, though regioselectivity varies.

Example Reaction :

Key Findings :

-

Chlorination at C-2 enhances antiviral activity (IC₅₀ = 0.08 μM for rhinovirus 1B) .

-

Nitro groups deactivate the ring toward further electrophilic attacks .

Alkylation and Coupling Reactions

The benzylthio group acts as a leaving group in metal-catalyzed cross-coupling reactions.

Reagents/Conditions :

-

Suzuki Coupling : Palladium catalysts (Pd(PPh₃)₄) enable coupling with aryl boronic acids in THF/H₂O.

-

Nucleophilic Displacement : Alkyl halides (e.g., methyl iodide) displace benzylthio under basic conditions.

Example Reaction :

Key Findings :

-

Coupling reactions expand structural diversity for drug discovery.

-

Thioether displacement requires strong bases (e.g., NaH) and elevated temperatures.

Comparative Reactivity of Functional Groups

Scientific Research Applications

Overview

9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is a synthetic organic compound that belongs to the purine family. Its unique structure, featuring a benzylthio group and a 2-chloroethyl group, makes it a candidate for various scientific research applications, particularly in chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for the formation of more complex molecules, facilitating the development of new compounds with potential applications in various fields.

Biology

- Interaction with Biological Macromolecules : Research has shown that 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- can interact with DNA and proteins, which is crucial for understanding its biological effects. The compound's ability to form covalent bonds with nucleophilic sites in these macromolecules suggests potential roles in modifying their functions.

Medicine

- Anticancer Potential : The compound is being investigated for its therapeutic effects against cancer. Its mechanism involves disrupting cellular processes by inhibiting key enzymes or pathways involved in cell proliferation.

- Antiviral Activity : Preliminary studies indicate that this purine derivative may exhibit antiviral properties, making it a candidate for further research in treating viral infections.

Industry

- Material Development : Beyond biological applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can lead to innovations in various industrial applications.

Case Study 1: Anticancer Research

A study focused on the compound's anticancer properties demonstrated its ability to inhibit cell growth in various cancer cell lines. The results indicated that treatment with 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- resulted in increased apoptosis rates compared to untreated controls. This suggests that the compound may induce cell death through mechanisms involving DNA damage and repair inhibition.

Case Study 2: Antiviral Efficacy

In another investigation into the antiviral efficacy of related purine derivatives, researchers found that certain compounds exhibited significant activity against viral polymerases. Although specific data for 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is limited, these findings provide a promising avenue for future studies aimed at exploring its potential antiviral applications.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine involves its interaction with cellular targets, primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to modifications that can disrupt normal cellular functions. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Anti-Tubercular Purine Analogues

Compound 48 (2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine) :

- Substituents : 2-Furyl (position 6), 4-methoxyphenylmethyl (position 9).

- Activity : Demonstrates potent anti-Mycobacterium tuberculosis (MIC = 0.39 μg/mL) with low cytotoxicity .

- Key Difference : The 2-furyl and methoxyphenyl groups enhance solubility and target specificity compared to the benzylthio and chloroethyl groups in the target compound.

- Compound 49 (9-(Ethylcarboxymethyl)-6-(dodecylthio)-9H-purine): Substituents: Dodecylthio (position 6), ethylcarboxymethyl (position 9). Activity: Moderate anti-TB activity (MIC = 0.78 μg/mL) .

Cytotoxic and Alkylating Agents

- 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine: Substituents: Benzylsulfanyl (position 6), benzyl (position 9). Synthesis: Alkylation of 2-amino-9H-purine-6-thiol with benzyl bromide . Activity: Exhibits cytotoxic properties, likely due to the dual benzyl groups enhancing DNA intercalation or enzyme inhibition .

- 9H-Purine,6-chloro-9-(2-phenylethyl)-: Substituents: Chloro (position 6), phenylethyl (position 9). Applications: Industrial use (CAS 16833-25-3), highlighting its stability for non-biological applications .

Plant Growth Regulators

- 6-(Benzylamino)-9-(2-tetrahydropyranyl)-9H-purine (PBA): Substituents: Benzylamino (position 6), tetrahydropyranyl (position 9). Activity: Induces adventitious shoot formation in plants at 1500 mg/L . Key Difference: The tetrahydropyranyl group improves hydrolytic stability, making PBA suitable for agricultural use compared to the chloroethyl group in the target compound.

Data Table: Structural and Functional Comparison

Discussion of Substituent Impact on Bioactivity

Position 6 :

- Benzylthio vs. Dodecylthio : The benzylthio group balances lipophilicity and solubility, whereas dodecylthio increases membrane affinity but may hinder pharmacokinetics.

- Chloro vs. Benzylsulfanyl : Chloro substituents (e.g., in 9H-Purine,6-chloro-9-(2-phenylethyl)-) are electron-withdrawing, enhancing reactivity for further functionalization .

Position 9 :

- 2-Chloroethyl vs. Tetrahydropyranyl : The chloroethyl group may act as an alkylating agent, useful in anticancer drugs, while the tetrahydropyranyl group in PBA improves stability for prolonged agricultural activity .

Biological Activity

The compound 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is , with a molecular weight of approximately 283.76 g/mol. The compound features a benzylthio group and a chloroethyl substituent , which are critical for its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Benzylthio Group | Enhances lipophilicity and potential interactions with biomolecules |

| Chloroethyl Moiety | Allows for nucleophilic substitution reactions |

Preliminary studies suggest that 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

- DNA Intercalation : The compound may insert itself between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, such as kinases.

Biological Activity Studies

Research has indicated that this compound could serve as a lead candidate for developing anticancer agents. A notable study reported its effectiveness against several cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Anticancer Activity

In a study examining the effects of various purine derivatives on cancer cells, 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- was found to:

- Inhibit cell growth in breast and lung cancer cell lines.

- Induce apoptosis through caspase activation pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituents can significantly influence biological activity. For instance:

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(Benzylsulfanyl)-9-(2-chloroethyl)-9H-purin-2-amine | C12H12ClN5S | Contains both benzylthio and chloroethyl groups |

| 9-Benzyl-6-benzylthio-9H-purin-2-amine | C13H14N5S | Additional benzyl group increases lipophilicity |

| 6-(Benzylsulfanyl)-9-methyl-9H-purin-2-amine | C13H14N5S | Methyl group may alter binding affinity |

Interaction Studies

Interaction studies have shown that 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- interacts with various proteins involved in signaling pathways. This interaction profile suggests potential therapeutic targets for further investigation.

Q & A

Q. What are the recommended synthetic routes for 6-(benzylthio)-9-(2-chloroethyl)-9H-purine, and how can reaction conditions be optimized to improve yields?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution and functional group interconversion. For example, a benzylthio group can be introduced via a thiol-disulfide exchange reaction using benzyl mercaptan under basic conditions. The 2-chloroethyl moiety may be incorporated through alkylation of the purine nitrogen using 1,2-dichloroethane, with careful control of temperature (40–60°C) and stoichiometry to minimize side reactions . Optimizing catalyst systems (e.g., Pd(Ph₃)₄ for Suzuki coupling in related purines) and solvent polarity (e.g., toluene or DMF) can enhance yields . Purity can be monitored via TLC or HPLC with UV detection at 254 nm .

Q. How can researchers characterize the purity and structural integrity of 6-(benzylthio)-9-(2-chloroethyl)-9H-purine using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns. The benzylthio group will show aromatic protons at ~7.2–7.4 ppm, while the 2-chloroethyl chain exhibits a triplet for the CH₂Cl group at ~3.8–4.2 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution provides retention time consistency. Compare retention indices (Kovats' RI) against NIST-standardized purine derivatives .

- X-ray Crystallography: For absolute configuration confirmation, single-crystal X-ray diffraction (as in related purine analogs) resolves bond angles and torsional strain .

Advanced Research Questions

Q. What strategies can resolve discrepancies in thermodynamic data (e.g., heat capacity, ionization energy) reported for 9H-purine derivatives?

Methodological Answer: Discrepancies often arise from differences in measurement techniques or sample purity. To address this:

- Replicate Experiments: Use NIST-recommended protocols for heat capacity (Cp) measurements, such as differential scanning calorimetry (DSC) under inert atmospheres .

- Standardize Conditions: For ionization energy (IE), compare vertical (sudden electron removal) vs. adiabatic (relaxed geometry) values. For example, vertical IE for purines ranges from 9.5–9.7 eV via photoelectron spectroscopy (PE), while electron impact (EI) may yield higher variability .

- Computational Validation: Employ density functional theory (DFT) to model gas-phase energetics and correlate with experimental data .

Q. How does the substitution pattern (benzylthio vs. chloro groups) influence the electronic properties and reactivity of 9H-purine derivatives?

Methodological Answer:

- Electronic Effects: The benzylthio group is electron-donating via resonance, increasing electron density at the C6 position, which enhances nucleophilic aromatic substitution (NAS) reactivity. In contrast, chloro groups at C6 are electron-withdrawing, favoring electrophilic attacks .

- Reactivity Trends: Benzylthio-substituted purines show higher stability in acidic conditions compared to chloro analogs, as evidenced by pH-dependent degradation studies. However, chloroethyl chains may undergo β-elimination under strong bases, necessitating pH control during synthesis .

- Spectroscopic Correlations: UV-Vis spectra show redshifted λₘₐₓ for benzylthio derivatives (~275 nm) versus chloro analogs (~265 nm), reflecting extended conjugation .

Q. What experimental design considerations are critical for assessing the biological activity of 6-(benzylthio)-9-(2-chloroethyl)-9H-purine in vitro?

Methodological Answer:

- Dose-Response Curves: Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to determine IC₅₀ values in cytotoxicity assays. Include positive controls (e.g., 6-mercaptopurine) .

- Metabolic Stability: Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Adjust incubation time (30–120 min) to assess half-life .

- Solubility Optimization: Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to maintain bioactivity without inducing cellular toxicity .

Q. How can researchers analyze conflicting data in structure-activity relationship (SAR) studies for purine derivatives with chloroethyl and benzylthio groups?

Methodological Answer:

- Statistical Validation: Apply multivariate analysis (e.g., principal component analysis, PCA) to separate substituent effects from assay noise. Use p-value adjustments (e.g., Bonferroni) for multiple comparisons .

- Cross-Platform Assays: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .

- Crystallographic Insights: Resolve ligand-protein co-crystal structures (if applicable) to identify binding motifs disrupted by bulky benzylthio groups versus compact chloro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.